molecular formula C19H17N3O4S B2877702 N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796971-40-8

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2877702
CAS No.: 1796971-40-8
M. Wt: 383.42
InChI Key: MWFTZKLUBSFEPB-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a sulfonamide group, a functional group that is a cornerstone of many pharmacologically active agents and is known to confer inhibitory activity against a variety of biological targets . The presence of the methylsulfonamido and pyridinyloxy substituents on a benzamide scaffold suggests this compound may be investigated for its potential to interact with enzyme active sites or allosteric binding pockets. In early-stage drug discovery, such a structure is often explored for its potential as an inhibitor of specific disease-associated proteins. For instance, research into Hepatitis C Virus (HCV) has identified compounds with key sulfonamide and heteroaromatic functionalities as potent inhibitors of the NS5B RNA polymerase, a critical viral enzyme . Furthermore, the sulfonamide group is a key pharmacophore in various FDA-approved drugs, functioning in roles such as antibacterial agents, carbonic anhydrase inhibitors, and diuretics . Researchers may therefore find value in evaluating this compound for novel therapeutic applications. The product is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are encouraged to consult the latest scientific literature for detailed studies on this compound or its close structural analogs to inform their specific experimental investigations.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-27(24,25)22-16-8-5-7-15(13-16)21-19(23)14-6-4-9-17(12-14)26-18-10-2-3-11-20-18/h2-13,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFTZKLUBSFEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps:

    Formation of the methylsulfonamido intermediate: This step involves the reaction of 3-nitroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-(methylsulfonamido)aniline.

    Coupling with 3-(pyridin-2-yloxy)benzoic acid: The intermediate is then coupled with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s methylsulfonamido group distinguishes it from other benzamides, which often feature alkoxy, hydroxy, or sulfur-based substituents. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide - 3-(pyridin-2-yloxy)
- 3-(methylsulfonamido)phenyl
C₂₀H₁₈N₃O₃S (hypothetical) ~380.44 Sulfonamide enhances solubility; pyridin-2-yloxy may favor π-π interactions.
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide - 4-(2-methylpropoxy)phenyl
- Hydroxy-phenylpropan
C₂₉H₃₃N₃O₄ 499.59 Bulky alkoxy group increases lipophilicity; hydroxy group improves solubility.
N-{2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide - 3-methoxy
- Sulfanyl-pyridine
C₂₂H₁₉N₃O₂S 389.47 Sulfanyl group enhances metabolic stability; cyano group modulates electronic properties.
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide - Pyridin-4-ylmethyl
- 3-methyl
C₂₀H₁₈N₂O 302.37 Pyridin-4-ylmethyl may improve membrane permeability; smaller molecular weight.
Key Observations:
  • Solubility : The target compound’s methylsulfonamido group likely improves aqueous solubility compared to alkoxy or methylpropoxy analogs (e.g., compounds in ). However, it may be less lipophilic than trifluoromethyl-containing analogs (e.g., ’s compound 6g).
  • Binding Interactions : The pyridin-2-yloxy group’s orientation may favor specific π-π stacking or hydrogen bonding compared to pyridin-4-ylmethyl () or sulfanyl () substituents.
  • Metabolic Stability : Sulfonamides (target) are generally more stable than esters or hydroxy groups () but may undergo slower clearance than sulfanyl derivatives () .

Physicochemical Properties

  • Hydrogen Bonding: The target compound has 3 hydrogen bond donors (NH from sulfonamide and benzamide) and 5 acceptors (O from sulfonamide, benzamide, and pyridine), similar to ’s compound (3 donors, 5 acceptors) .
  • Topological Polar Surface Area (TPSA) : Estimated TPSA of ~100 Ų (based on analogs), indicating moderate blood-brain barrier permeability .

Biological Activity

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S and has a molecular weight of approximately 342.39 g/mol. Its structure features a benzamide core substituted with a methylsulfonamido group and a pyridin-2-yloxy moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H18N2O3SC_{16}H_{18}N_{2}O_{3}S
Molecular Weight342.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially through the modulation of nitric oxide synthase (NOS) and cyclooxygenase (COX) activities.

Antimicrobial Activity

Recent investigations have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. A study involving human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that the compound induced apoptosis, with IC50 values around 10 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways and disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in various models. In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that the compound had comparable efficacy to standard antibiotics like ampicillin, particularly against gram-positive bacteria .
  • Evaluation of Anticancer Activity : In a study published in Cancer Research, the compound was tested against several cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells, suggesting its potential for further development as an anticancer therapeutic .
  • Anti-inflammatory Studies : A research article focused on the anti-inflammatory properties of this compound highlighted its effectiveness in reducing inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

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